molecular formula C12H10N2 B184549 9H-carbazol-9-amine CAS No. 17223-85-7

9H-carbazol-9-amine

Cat. No.: B184549
CAS No.: 17223-85-7
M. Wt: 182.22 g/mol
InChI Key: CGTWOOPTAAXMLM-UHFFFAOYSA-N
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Description

9H-Carbazol-9-amine is an aromatic heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their significant photochemical and thermal stability, as well as their excellent charge transport properties. These characteristics make them valuable in various scientific and industrial applications, including optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaic devices .

Biochemical Analysis

Biochemical Properties

9H-Carbazol-9-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, this compound interacts with fungal proteins, leading to antifungal effects . The nature of these interactions often involves binding to the active sites of enzymes or proteins, thereby inhibiting their function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been found to alter gene expression, leading to the inhibition of cell proliferation and induction of apoptosis . This compound also affects cellular metabolism by interfering with metabolic pathways essential for cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits bacterial enzymes by binding to their active sites, thereby preventing their normal function . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and significant biological activity, such as antibacterial and antifungal effects . At high doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, in cancer cells, this compound can localize to the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazol-9-amine typically involves the functionalization of carbazole at the nitrogen atom. One common method is the Buchwald-Hartwig amination, where carbazole is reacted with an amine in the presence of a palladium catalyst and a base. The reaction conditions often include a temperature range of 80-120°C and a reaction time of several hours .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the carbazole ring.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 9H-Carbazol-9-amine stands out due to its amine functional group, which allows for further functionalization and derivatization. This makes it a versatile building block for synthesizing a wide range of compounds with diverse applications .

Properties

IUPAC Name

carbazol-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTWOOPTAAXMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298501
Record name 9H-carbazol-9-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17223-85-7
Record name 17223-85-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123514
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-carbazol-9-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Aminocarbazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into 250 ml of dimethylformamide was dissolved 25 g of carbazole. This solution was cooled with an ice-salt bath and 42 g of potassium hydroxide was added portionwise. To this mixture was added hydroxylamine-O-sulfonic acid. After two hours the mixture was stirred with water and extracted with ethyl acetate. The organic extracts were washed with water and brine. After filtering the solvent was evaporated and the residue was eluted with 25% dichloromethane in hexane on a silica column to yield 9.5 g of a mixture of carbazole and 9H-carbazol-9-amine.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 9H-carbazol-9-amine derivatives in materials science?

A1: this compound derivatives can be used as building blocks for synthesizing N,N'-bicarbazole scaffolds. [] These scaffolds are important building blocks in the construction of covalent organic frameworks (COFs), a class of porous crystalline materials with diverse applications in gas storage, catalysis, and sensing. [] Specifically, the palladium-catalyzed double C-N coupling reaction of 9H-carbazol-9-amines with 2,2'-dibromo-1,1'-biphenyl enables the synthesis of various substituted N,N'-bicarbazoles. [] These molecules can be further functionalized to create COF monomers like tetrabromides and tetraalkynylates, paving the way for developing novel COF materials. []

Q2: Can you provide an example of a specific N,N'-bicarbazole derivative synthesized using this compound, and its potential application?

A2: While the provided research [] doesn't delve into specific examples beyond mentioning tetrabromide and tetraalkynylate COF monomers, it highlights the synthesis of various substituted N,N'-bicarbazoles. These synthesized molecules could be further derivatized and investigated for their potential applications in COFs. For example, by introducing specific functional groups onto the N,N'-bicarbazole scaffold, researchers could tune the pore size, surface area, and chemical properties of the resulting COF material, making it suitable for targeted applications like gas separation or catalysis.

Q3: Aside from material science, are there any reported applications of this compound derivatives in medicinal chemistry?

A3: Yes, certain N-pyridinyl-9H-carbazol-9-amine derivatives have shown potential therapeutic applications. [, ] Research indicates their potential use as analgesic, anticonvulsant, and antidepressant agents. [] Furthermore, these compounds exhibit promising activity for treating memory dysfunctions linked to cholinergic decline, such as Alzheimer's disease. []

  1. Palladium-Catalyzed Double N-Arylation to Access Unsymmetric N,N'-Bicarbazole Scaffolds.
  2. A process for preparing n-pyridinyl-9h-carbazol-9-amine.
  3. N-pyridinyl-9h-carbazol-9-amines, processes for their manufacture and their use as medicines.

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